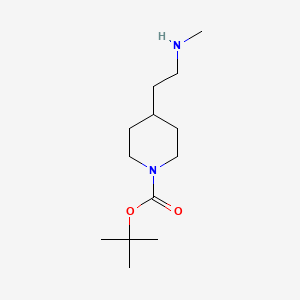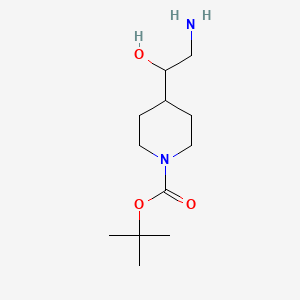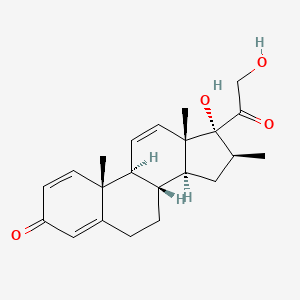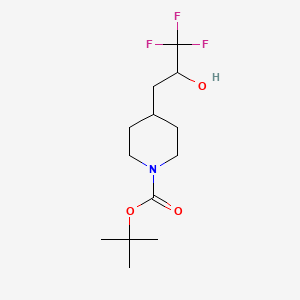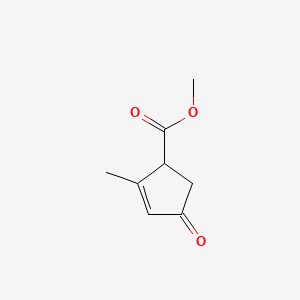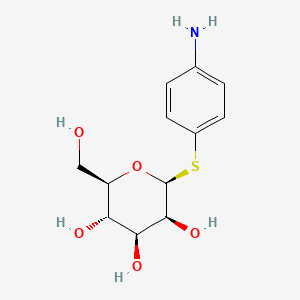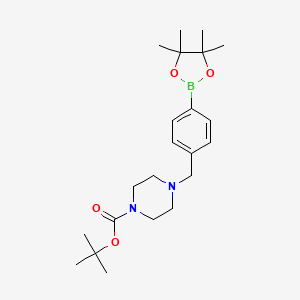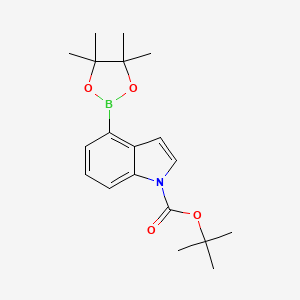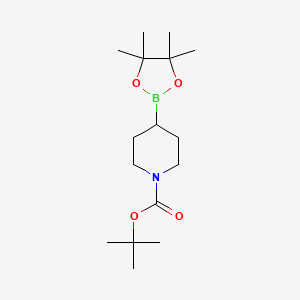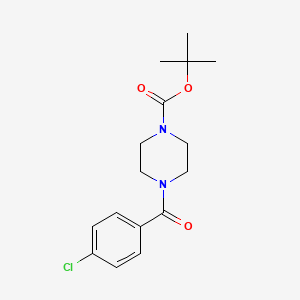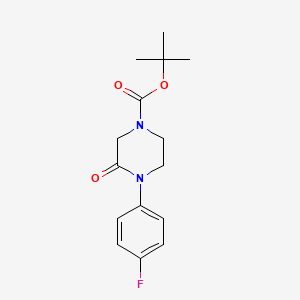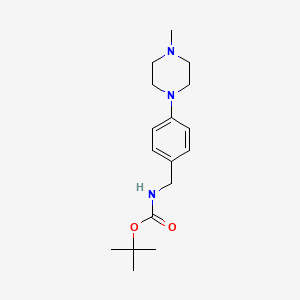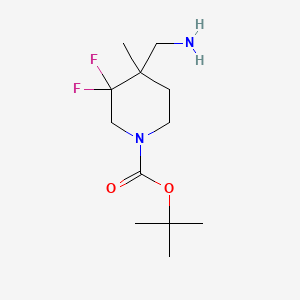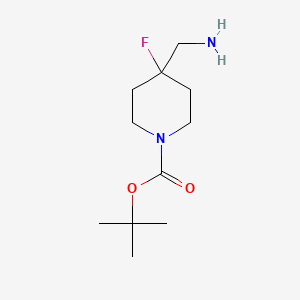![molecular formula C14H24N2O3 B592344 tert-Butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate CAS No. 1147423-01-5](/img/structure/B592344.png)
tert-Butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate
説明
“tert-Butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate” is a chemical compound with the molecular formula C14H24N2O3 . It is used as a reagent in the synthesis of RET kinase inhibitors .
Molecular Structure Analysis
The InChI code for “tert-Butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate” is 1S/C14H24N2O3/c1-11(17)15-7-5-14(6-8-15)9-16(10-14)12(18)19-13(2,3)4/h5-10H2,1-4H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
“tert-Butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate” is a solid or liquid at room temperature . It has a molecular weight of 268.36 . The compound should be stored in a refrigerator .科学的研究の応用
Synthetic Phenolic Antioxidants
Synthetic phenolic antioxidants (SPAs), such as 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), have been extensively studied for their role in retarding oxidative reactions and prolonging product shelf life. Research on SPAs focuses on their environmental occurrence, human exposure, and toxicity, offering insights into the potential environmental and health impacts of various synthetic compounds. Future studies aim to develop novel SPAs with lower toxicity and environmental footprints, highlighting the ongoing search for safer chemical alternatives (Liu & Mabury, 2020).
Methyl Tert-Butyl Ether Decomposition
The decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor represents an innovative approach to addressing environmental concerns associated with MTBE contamination. This study demonstrates the feasibility of utilizing radio frequency plasma for the efficient decomposition and conversion of MTBE, shedding light on novel methods for treating environmental pollutants (Hsieh et al., 2011).
Polymer Membranes in Fuel Additive Purification
The purification of fuel oxygenates like methyl tert-butyl ether (MTBE) using polymer membranes represents a critical area of research. Pervaporation, a membrane process, has emerged as a highly selective method for separating organic mixtures, including the methanol/MTBE mixture. This research underscores the importance of developing efficient separation technologies for industrial applications, potentially relevant to the purification processes of similar synthetic compounds (Pulyalina et al., 2020).
Applications in Chiral Synthesis
The use of chiral sulfinamides, notably tert-butanesulfinamide, in the asymmetric synthesis of N-heterocycles via sulfinimines, highlights the significance of synthetic compounds in facilitating stereoselective chemical reactions. This methodology provides access to a wide range of structurally diverse compounds, which are essential in pharmaceuticals and natural product synthesis. Such research demonstrates the critical role of synthetic methodologies in advancing chemical synthesis, potentially applicable to the manipulation or synthesis of tert-Butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate analogs (Philip et al., 2020).
Safety And Hazards
The compound is associated with several hazard statements including H302, H315, H319, H332, H335 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
特性
IUPAC Name |
tert-butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O3/c1-11(17)15-7-5-14(6-8-15)9-16(10-14)12(18)19-13(2,3)4/h5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVUWNKLIJBZNTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2(CC1)CN(C2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

